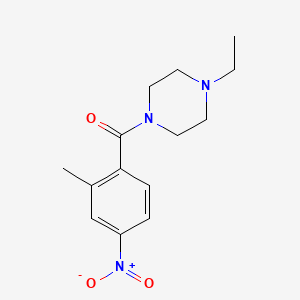
(S)-cyclohexyl(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-cyclohexyl(phenyl)methanol is an organic compound that belongs to the class of secondary alcohols. It features a cyclohexyl group and a phenyl group attached to a central carbon atom, which also bears a hydroxyl group. This compound is chiral, meaning it has non-superimposable mirror images, and the (S)-enantiomer refers to the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-cyclohexyl(phenyl)methanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, cyclohexyl(phenyl)ketone, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric hydrogenation of the ketone using a chiral catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing chiral catalysts and specific reaction conditions to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-cyclohexyl(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, cyclohexyl(phenyl)ketone.
Reduction: The compound can be reduced to form cyclohexyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Cyclohexyl(phenyl)ketone.
Reduction: Cyclohexyl(phenyl)methane.
Substitution: Cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide, depending on the halogenating agent used.
Applications De Recherche Scientifique
(S)-cyclohexyl(phenyl)methanol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mécanisme D'action
The mechanism of action of (S)-cyclohexyl(phenyl)methanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
(S)-cyclohexyl(phenyl)methanol can be compared with other similar compounds, such as:
Cyclohexylmethanol: Lacks the phenyl group, resulting in different chemical and physical properties.
Phenylmethanol (Benzyl Alcohol): Lacks the cyclohexyl group, leading to different reactivity and applications.
(S)-1-Phenylethanol: Similar in having a chiral center and a phenyl group, but with an ethyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific combination of a cyclohexyl and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(S)-cyclohexyl(phenyl)methanol |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m1/s1 |
Clé InChI |
QDYKZBKCLHBUHU-CYBMUJFWSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H](C2=CC=CC=C2)O |
SMILES canonique |
C1CCC(CC1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


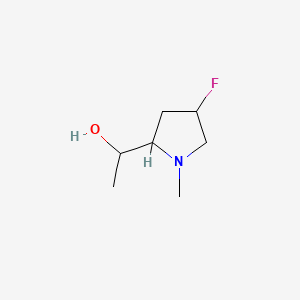
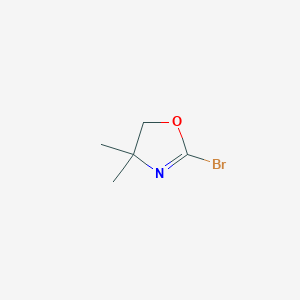
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
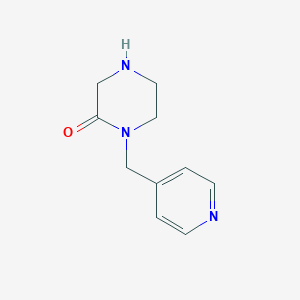
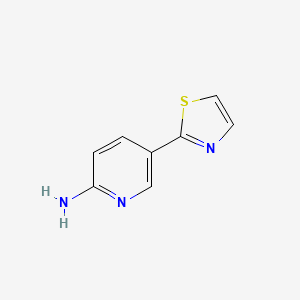
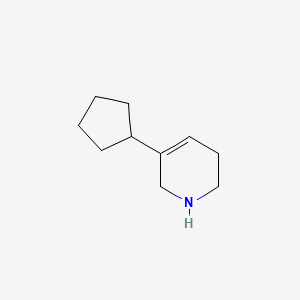
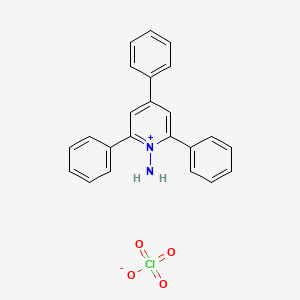
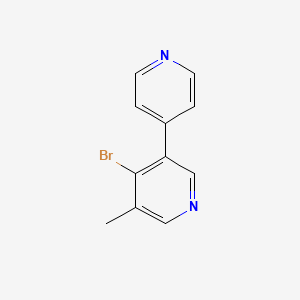
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)


![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
